molecular formula C13H11ClN2O4 B11479519 N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide

Cat. No.: B11479519
M. Wt: 294.69 g/mol
InChI Key: BRZBQKXEOGIRMJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a chlorinated oxazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Chlorinated Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-halo ketone and an amide. Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The benzodioxole and chlorinated oxazole intermediates are coupled via a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinones.

    Reduction: Reduction of the oxazole ring can lead to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and oxazole rings could engage in π-π interactions or hydrogen bonding with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-3-(3-bromo-1,2-oxazol-5-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(1,3-benzodioxol-5-yl)-3-(3-methyl-1,2-oxazol-5-yl)propanamide: Contains a methyl group instead of chlorine.

    N-(1,3-benzodioxol-5-yl)-3-(3-nitro-1,2-oxazol-5-yl)propanamide: Features a nitro group instead of chlorine.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide is unique due to the presence of both a benzodioxole and a chlorinated oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-chloro-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H11ClN2O4/c14-12-6-9(20-16-12)2-4-13(17)15-8-1-3-10-11(5-8)19-7-18-10/h1,3,5-6H,2,4,7H2,(H,15,17)

InChI Key

BRZBQKXEOGIRMJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CC(=NO3)Cl

Origin of Product

United States

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